molecular formula C15H21NO4 B061271 3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid CAS No. 171663-00-6

3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid

Cat. No. B061271
M. Wt: 279.33 g/mol
InChI Key: XTKXCPYRQMMIHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, starting from basic amino acids or other simple precursors. For instance, a large-scale preparation of similar molecules starts from L-aspartic acid, involving methylation, reduction, protection, and reaction steps to yield the target compound with high selectivity and yield (Yoshida et al., 1996). Another example is the synthesis of tert-butoxycarbonyl amino acid derivatives through esterification, protection, and other reactions, demonstrating the complexity and the meticulous steps required to achieve the desired products (Qin et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds reveals detailed conformational insights. Studies on crystal structures help in understanding the spatial arrangement of functional groups and their impact on the molecule's properties. For example, the crystal structure analysis of an N-tert-butoxycarbonyl-N-methyl-L-tyrosine derivative shows a trans-trans conformation of the tert-butoxycarbonyl group and a folded conformation of the side chain, highlighting the influence of N-methylation on peptide conformation (Jankowska et al., 2002).

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Methods of Application or Experimental Procedures : The tert-butyloxycarbonyl-protected amino acid is used to prepare a series of room-temperature ionic liquids, which are then used as the starting materials in dipeptide synthesis. The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, producing the dipeptides in satisfactory yields in 15 minutes .
  • Results or Outcomes : The resulting dipeptides are produced in satisfactory yields. This method of dipeptide synthesis is efficient and can be completed in a relatively short amount of time .

Application 2: Direct Introduction of the tert-Butoxycarbonyl Group

  • Summary of the Application : This compound is used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process is important in synthetic organic chemistry .
  • Methods of Application or Experimental Procedures : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results or Outcomes : The resulting organic compounds with the introduced tert-butoxycarbonyl group can be used in various applications in synthetic organic chemistry .

properties

IUPAC Name

3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKXCPYRQMMIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624341
Record name 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid

CAS RN

171663-00-6
Record name 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]propanoic acid
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Synthesis routes and methods

Procedure details

To 3.6 g of methyl 3-(3-tert-butyloxycarbonylaminomethylphenyl)propionate (C3) in 36 ml of tetrahydrofurane 14.8 ml of 1N aqueous sodium hydroxide solution are added and the mixture is stirred at RT for 2 days. After neutralization with 14.8 ml 1N hydrochloric acid solution and dilution with water the mixture is extracted three times with ethyl acetate. The combined extracts are dried over magnesium sulfate, filtered and the solvent removed in vacuo to give 3.5 g of the title compound as a brownish oil which solidifies on standing in a refrigerator. The mass spectrum shows the molecular peak MNH4+ at 297 Da.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

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